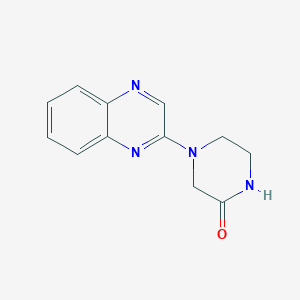

4-(Quinoxalin-2-YL)piperazin-2-one

Description

The exact mass of the compound 2-Piperazinone, 4-(2-quinoxalinyl)- is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-quinoxalin-2-ylpiperazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O/c17-12-8-16(6-5-13-12)11-7-14-9-3-1-2-4-10(9)15-11/h1-4,7H,5-6,8H2,(H,13,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHLQSRLLROCQFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)N1)C2=NC3=CC=CC=C3N=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Central Role of Heterocyclic Scaffolds in Drug Discovery

Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements, are fundamental to the field of drug discovery. researchgate.netbohrium.com Their prevalence is underscored by the fact that a significant majority of biologically active compounds, including numerous top-selling drugs, feature a heterocyclic core. rsc.org The structural diversity and the ability to present functional groups in precise three-dimensional orientations allow heterocyclic scaffolds to interact with a wide array of biological targets with high specificity and affinity. researchgate.net

These scaffolds are not merely passive frameworks; they actively contribute to the pharmacokinetic and pharmacodynamic properties of a drug molecule. The inclusion of heteroatoms such as nitrogen, oxygen, and sulfur can influence properties like solubility, lipophilicity, and metabolic stability, which are critical for a compound's journey through the body and its ultimate efficacy. bohrium.com Consequently, the exploration of novel heterocyclic systems remains a vibrant and essential area of research, driving the development of new therapeutic agents for a multitude of diseases, including cancer, infectious diseases, and neurological disorders. researchgate.netnih.gov

Quinoxaline and Piperazinone: Privileged Moieties in Bioactive Compounds

The structural foundation of 4-(quinoxalin-2-yl)piperazin-2-one is built upon two key heterocyclic moieties: quinoxaline (B1680401) and piperazinone. Both are recognized as "privileged structures" in medicinal chemistry, meaning they are capable of binding to multiple biological targets.

The quinoxaline ring system, a fusion of a benzene (B151609) ring and a pyrazine (B50134) ring, is a prominent scaffold in numerous compounds with a broad spectrum of biological activities. wikipedia.orgnih.gov Quinoxaline derivatives have been extensively investigated and have shown potential as anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic agents. researchgate.netresearchgate.net Their planar aromatic nature facilitates intercalation with DNA and interaction with enzymatic clefts, while the nitrogen atoms can act as hydrogen bond acceptors, contributing to strong target binding. nih.gov Several quinoxaline-based drugs are used in clinical practice, validating the therapeutic potential of this scaffold. researchgate.net

The Rationale for Hybrid Quinoxaline Piperazinone Systems

Strategic Approaches to the Quinoxalin-2(1H)-one Core

The quinoxalin-2(1H)-one scaffold is a crucial component, and its synthesis is achieved through various strategic approaches, primarily involving cyclocondensation and functionalization reactions.

Cyclocondensation reactions are fundamental to forming the quinoxalin-2(1H)-one core. researchgate.net A common and effective method involves the condensation of ortho-phenylenediamines with α-keto acids or their derivatives. organic-chemistry.org This reaction can often be performed under catalyst-free conditions using water as a solvent, with the resulting product easily purified by filtration. organic-chemistry.org

Recent advancements have introduced metal-catalyzed and metal-free synthetic routes. For instance, a palladium(II)-catalyzed cyclization of ethyl 2-(N-arylcarbamoyl)-2-chloroiminoacetates provides high yields of quinoxalin-2(1H)-one derivatives. researchgate.net Additionally, visible-light-induced C(sp²)-H/N-H cross-dehydrogenative coupling (CDC) amination allows for the direct formation of 3-aminoquinoxalin-2(1H)-ones. organic-chemistry.org

Other notable methods include:

The reaction of o-phenylenediamine (B120857) with hexane-2,3,5-trione in ethanol. sapub.org

The reaction of 3-Bromo-2-oxo-3-phenyl-propionic acid ethyl ester derivatives with o-phenylenediamine in acetic acid. sapub.org

A one-pot, two-step procedure from α-hydroxy ketones catalyzed by iodine in DMSO. nih.gov

These varied methodologies offer flexibility in substrate scope and reaction conditions, enabling the synthesis of a diverse range of quinoxalin-2(1H)-one derivatives.

The synthesis of substituted quinoxaline intermediates is critical for introducing diversity into the final molecule. One approach involves the reaction of 1,5-difluoro-2,4-dinitrobenzene (B51812) derivatives with amino acids, followed by reductive cyclization to yield quinoxalinones. sapub.org

Another method starts with the reaction of 5-chloro-2-nitro-phenylamine with chloroacetyl chloride to produce 2-chloro-N-(4-chloro-2-nitro-phenyl)-acetamide. Subsequent reduction and oxidation steps yield 6-chloro-1H-quinoxalin-2-one. sapub.org The use of multicomponent reactions has also been explored to introduce various functional groups at the C3 position of quinoxalin-2(1H)-ones. mdpi.com

The table below summarizes some of the key reactions for preparing substituted quinoxaline intermediates.

| Starting Materials | Reagents and Conditions | Product | Reference |

| o-phenylenediamines and α-keto acids | Catalyst-free, water | Quinoxalin-2(1H)-ones | organic-chemistry.org |

| Ethyl 2-(N-arylcarbamoyl)-2-chloroiminoacetates | Pd(TFA)₂, Na₂CO₃ | Quinoxalin-2(1H)-one derivatives | researchgate.net |

| o-phenylenediamine and hexane-2,3,5-trione | Ethanol | 3,4-dihydroquinoxalin-2(1H)-one derivative | sapub.org |

| 5-chloro-2-nitro-phenylamine and chloroacetyl chloride | 1. Chloroacetyl chloride 2. H₂/Pd-C 3. H₂O₂ | 6-chloro-1H-quinoxalin-2-one | sapub.org |

Synthesis of the Piperazinone Ring System

The piperazinone ring is another essential component, and its synthesis often involves the formation of a lactam structure.

The synthesis of substituted piperazinone lactams can be achieved through various cyclization reactions. researchgate.net One common strategy involves the reduction of diketopiperazines or 2-ketopiperazines. researchgate.net Another approach is the intramolecular hydroamination of substrates derived from amino acids. organic-chemistry.org

A catalytic enantioselective synthesis of piperazinone derivatives starting from aldehydes has also been developed. researchgate.net Furthermore, on-resin macrocyclization techniques, such as the Ugi-4-component reaction, have been employed for the synthesis of cyclic peptides containing a lactam bridge, which can be analogous to piperazinone formation. nih.gov

The incorporation of the two nitrogen atoms in the piperazinone ring is a key step. This is often accomplished by using 1,2-diamines as starting materials. researchgate.net For example, the reaction of a glycine-based diamine with various aldehydes under visible light promotion can yield 2-substituted piperazines, which can be precursors to piperazinones. organic-chemistry.org

A method for constructing a piperazine ring from a primary amino group involves the sequential double Michael addition of nitrosoalkenes to amines, followed by catalytic reductive cyclization of the resulting dioximes. mdpi.com

The following table highlights some approaches to piperazinone ring synthesis.

| Starting Materials | Key Reaction Type | Product | Reference |

| Diketopiperazines/2-ketopiperazines | Reduction | Piperazinones | researchgate.net |

| Amino acid derived substrates | Intramolecular hydroamination | 2,6-disubstituted piperazines | organic-chemistry.org |

| Glycine-based diamine and aldehydes | Visible-light-promoted decarboxylative annulation | 2-substituted piperazines | organic-chemistry.org |

| Primary amines and nitrosoalkenes | Double Michael addition and reductive cyclization | Piperazines | mdpi.com |

Coupling Methodologies for Quinoxaline and Piperazinone Linkages

The final step in the synthesis of this compound is the coupling of the quinoxaline and piperazinone moieties. A frequently used method for this type of transformation is the Buchwald-Hartwig cross-coupling reaction. rsc.org This palladium-catalyzed reaction is highly effective for forming C-N bonds between an aryl halide (or triflate) and an amine.

In the context of synthesizing this compound, a halogenated quinoxaline derivative would be coupled with a piperazin-2-one (B30754). For instance, 2-chloroquinoxaline (B48734) can be reacted with piperazin-2-one in the presence of a palladium catalyst and a suitable base to afford the desired product.

One-pot multicomponent reactions have also been developed for the synthesis of 2-(piperazin-1-yl)quinoxaline (B1600499) derivatives, which are structurally related to the target compound. rsc.org These methods often utilize novel nanocatalysts and offer a more environmentally friendly and efficient synthetic route. rsc.org

C-N Bond Formation Strategies

The crucial step in the synthesis of the target compound is the formation of the C-N bond between the quinoxaline and piperazinone rings. Nucleophilic aromatic substitution (SNAr) is a primary strategy employed for this purpose. This reaction typically involves the displacement of a leaving group, most commonly a halogen, from the 2-position of the quinoxaline ring by the secondary amine of the piperazin-2-one.

For instance, the reaction of 2-chloroquinoxaline with piperazin-2-one can be facilitated in the presence of a base. The electron-deficient nature of the pyrazine (B50134) ring in quinoxaline makes the C-2 position susceptible to nucleophilic attack. The reaction rate and yield can be influenced by factors such as the solvent, temperature, and the nature of the base used.

Another powerful method for forging the C-N bond is the Palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction has become a staple in medicinal chemistry for its broad substrate scope and functional group tolerance. The reaction couples an aryl halide or triflate (in this case, a 2-haloquinoxaline) with an amine (piperazin-2-one) in the presence of a palladium catalyst and a suitable ligand. The choice of ligand, often a bulky, electron-rich phosphine, is critical for the efficiency of the catalytic cycle. While specific examples for this compound are not extensively detailed in readily available literature, the general applicability of this method to similar N-arylations of piperazines and other nitrogen heterocycles is well-established. semanticscholar.orgprepchem.com

Derivatization at the Piperazinone Nitrogen (N-4 position)

The N-4 position of the piperazinone ring serves as a key handle for introducing structural diversity into the this compound scaffold. This is typically achieved after the initial C-N bond formation between the quinoxaline and piperazinone moieties.

N-alkylation and N-acylation are common derivatization strategies. For example, after the synthesis of this compound, the remaining N-H group on the piperazinone ring can be alkylated using various alkyl halides in the presence of a base. Similarly, acylation with acyl chlorides or anhydrides can introduce a range of carbonyl-containing substituents. These modifications can significantly impact the physicochemical properties and biological activity of the resulting analogs.

Contemporary Synthetic Techniques and Methodological Enhancements

In recent years, there has been a significant push towards the development of more sustainable and efficient synthetic methods. These contemporary techniques aim to reduce reaction times, improve yields, and minimize the environmental impact of chemical synthesis.

Microwave-Assisted Organic Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of organic reactions, including the synthesis of quinoxaline derivatives. ijirt.orgresearchgate.netthieme-connect.comnih.govrsc.orglew.ro Microwave irradiation can lead to rapid and uniform heating of the reaction mixture, often resulting in dramatically reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. ijirt.orgthieme-connect.com

The synthesis of quinoxalines via the condensation of 1,2-dicarbonyl compounds with o-phenylenediamines is a classic method that has been significantly improved by microwave assistance. tsijournals.com While specific MAOS protocols for this compound are not extensively documented, the successful application of this technology to the synthesis of various N-arylpiperazines and other heterocyclic systems suggests its high potential for the efficient construction of this scaffold. acs.org For example, a microwave-assisted, one-pot procedure for the synthesis of symmetrically 2,3-disubstituted quinoxalines without a metal catalyst has been reported, highlighting the utility of this technique. nih.gov

Green Chemistry Protocols and Heterogeneous Catalysis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceutical intermediates. ijirt.orgnih.gov This involves the use of environmentally benign solvents (like water or polyethylene (B3416737) glycol), recyclable catalysts, and energy-efficient processes to reduce waste and environmental impact. rsc.org

In the context of quinoxaline synthesis, numerous green protocols have been developed. These often involve the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, thus reducing cost and waste. nih.govnih.gov For the synthesis of 2-(piperazin-1-yl) quinoxaline derivatives, a novel acid nanocatalyst, sulfaguanidine-SA immobilized on the surface of FeAl2O4 magnetic nanoparticles, has been successfully employed in a one-pot, multi-component reaction under green conditions. acs.orgrsc.org Another approach utilized copper oxide nanoparticles prepared from waste orange peel extract as a renewable catalyst for quinoxaline formation. ijirt.org Although a specific application to this compound is yet to be reported, these examples demonstrate the feasibility of applying green chemistry principles to the synthesis of this class of compounds.

Spectroscopic and Analytical Characterization Techniques for Structural Elucidation

The unambiguous structural confirmation of this compound and its analogs is crucial. A combination of spectroscopic and analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for structural elucidation.

1H NMR provides information about the chemical environment of protons in the molecule. For this compound, characteristic signals would be expected for the aromatic protons of the quinoxaline ring and the methylene (B1212753) protons of the piperazinone ring.

13C NMR reveals the carbon framework of the molecule. The chemical shifts of the carbonyl carbon in the piperazinone ring and the carbons of the quinoxaline ring are key diagnostic features. researchgate.netmdpi.com

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements.

The following table summarizes hypothetical spectroscopic data for the title compound based on the analysis of related structures.

| Compound | 1H NMR (ppm) | 13C NMR (ppm) | Mass Spectrum (m/z) |

| This compound | Aromatic protons (quinoxaline): 7.5-8.5; Piperazinone protons: 3.0-4.5 | Quinoxaline carbons: 120-160; Piperazinone carbonyl: ~165; Piperazinone methylene carbons: 40-60 | Expected [M+H]+ |

The detailed analysis of these spectra allows for the unequivocal assignment of the structure of this compound and its derivatives. mdpi.com

Impact of Quinoxaline Ring Substituents on Biological Activity

The quinoxaline ring system is a primary site for structural modification, where the introduction of various substituents can profoundly influence the molecule's electronic properties, steric profile, and ultimately, its biological activity.

Electronic and Steric Effects of Substituents

The nature and position of substituents on the benzene (B151609) portion of the quinoxaline ring are pivotal in determining the activity of the analogues. The electronic properties of these substituents—whether they are electron-withdrawing groups (EWGs) or electron-donating groups (EDGs)—can alter the electron density of the heterocyclic system, affecting its ability to participate in crucial binding interactions such as hydrogen bonds and π-stacking.

Research on various quinoxaline derivatives has shown that the introduction of EWGs often correlates with changes in biological activity. For instance, in some series of anticancer quinoxalines, a chloro (Cl) substituent, a potent EWG, was found to confer higher activity compared to a bromine (Br) atom or an electron-releasing methyl (CH₃) group. mdpi.com However, this effect is highly context-dependent; in another study, the potent EWG nitro (NO₂) group at the 7-position of the quinoxaline nucleus was reported to decrease activity. mdpi.com This suggests that a delicate electronic balance is required for optimal interaction with the biological target. Conversely, electron-releasing groups on an aromatic ring attached to the quinoxaline system have been shown to increase activity. mdpi.com

Steric factors also play a significant role. The size and spatial arrangement of substituents can either facilitate or hinder the molecule's fit within a receptor's binding pocket. For example, studies have indicated that smaller alkyl groups, such as an isopropyl group, can increase activity, whereas bulkier substituents like phenyl or methoxy (B1213986) (OCH₃) groups can lead to a decrease in potency, likely due to steric hindrance. mdpi.com

A systematic study on quinoxaline derivatives as Apoptosis Signal-regulating Kinase 1 (ASK1) inhibitors provided quantitative data on these effects. The introduction of substituents on the quinoxaline ring (positions R2-R5) was explored to map the structure-activity relationship. nih.gov

Table 1: Impact of Quinoxaline Ring Substitution on ASK1 Inhibitory Activity

| Compound | Substitution on Quinoxaline Ring | IC₅₀ (nM) |

|---|---|---|

| 26a | 6-F | 163.5 |

| 26b | 6-Cl | 107.9 |

| 26c | 6-Br | 69.34 |

| 26d | 6,7-di-F | 100.2 |

| 26e | 6,7-di-Br | 30.17 |

| GS-4997 | (Reference Compound) | 33.11 |

Data sourced from a study on ASK1 inhibitors. nih.gov

The data clearly indicates that halogenation at the 6- and 7-positions influences activity. A progressive increase in potency is observed moving from fluorine to chlorine to bromine at the 6-position. nih.gov The most potent analogue in this series, 26e , featured dibromo substitution at the 6- and 7-positions, exhibiting an IC₅₀ value of 30.17 nM, superior to the reference inhibitor. nih.gov This highlights that both the electronic nature and the size of the halogen atoms are critical determinants of inhibitory activity.

Positional Isomerism and Activity Modulation

The specific placement of substituents on the quinoxaline ring is as crucial as their chemical nature. Isomers with the same substituent at different positions can exhibit vastly different pharmacological profiles. Molecular orbital calculations have shown that the electron density varies across the quinoxaline core, being highest at positions 5 and 8 and lowest at positions 2 and 3, which can influence the favorability of interactions at these sites. ipp.pt

A landmark study on quinoxaline-based ligands for serotonin (B10506) 5-HT₃ receptors provided clear evidence of activity modulation through positional isomerism. Researchers synthesized and tested a series of compounds with substitutions at the R¹, R², and R³ positions of the quinoxaline scaffold, revealing that minor positional shifts can dramatically alter receptor binding affinity and subtype selectivity. nih.gov For example, the compound 2-chloro-3-(4-methylpiperazin-1-yl)quinoxaline (B141808) was identified as a fragment hit with an 83-fold difference in binding affinity between 5-HT₃A and 5-HT₃AB receptors. nih.gov Modifying the substituent at the 2-position from a chloro group to an amino group, yielding 2-amino-3-(4-methylpiperazin-1-yl)quinoxaline, altered the selectivity profile, resulting in an 11-fold preference for the 5-HT₃A receptor. nih.gov This demonstrates that a single atom change at a specific position is sufficient to invert or modify the selectivity profile. nih.gov

Further evidence comes from the development of AMPA receptor antagonists, where a specific substituent at the C-7 position was identified as essential for potent neuroprotective effects. ipp.pt This underscores that specific regions of the quinoxaline nucleus are key "hotspots" for interaction with biological targets, and precise positioning of functional groups is necessary to achieve desired activity.

Influence of Piperazinone Ring Modifications on Pharmacological Profile

The piperazinone ring serves as a crucial component of the scaffold, offering multiple sites for modification that can tune the molecule's solubility, conformational flexibility, and hydrogen bonding capacity.

Substitution Patterns on the Piperazinone Moiety

Substitutions on the piperazinone ring, particularly at the nitrogen atom not connected to the quinoxaline (N-1) and on the carbon backbone, are a common strategy for optimizing activity. In a study focused on cytotoxic agents, a series of piperazin-2-one derivatives were synthesized with a 3-chlorophenyl group at the N-1 position. nih.gov Further modifications were made by attaching various functional groups, such as guanidine, thiourea, and urea, to another part of the molecule. nih.gov The results indicated that these substitutions significantly impacted cytotoxicity, suggesting that the N-1 substituent and other appended groups are critical for the pharmacological profile. nih.gov

In a different series of mdpi.comnih.govnih.govtriazolo[4,3-a]quinoxaline derivatives, the piperazine moiety was substituted with various benzoyl and benzyl (B1604629) groups. nih.gov The nature and position of substituents on these appended phenyl rings were found to influence the positive inotropic activity of the compounds, although a simple, clear pattern was not always evident. nih.gov This complexity suggests that the interplay of steric, electronic, and conformational effects of the substituent on the piperazine ring dictates the ultimate biological outcome.

Table 2: Inotropic Activity of Quinoxaline Derivatives with Substituted Piperazine Moieties

| Compound | Moiety | R Group on Phenyl Ring | Increased Stroke Volume (%) |

|---|---|---|---|

| 6c | Benzylpiperazine | p-F | 2.18 ± 0.12 |

| 6d | Benzylpiperazine | o-Cl | 3.55 ± 0.09 |

| 6g | Benzylpiperazine | p-Cl | 1.95 ± 0.08 |

| 7a | Benzoylpiperazine | p-F | 0.99 ± 0.06 |

| 7c | Benzoylpiperazine | p-Cl | 4.71 ± 0.05 |

| Milrinone | (Reference) | - | 2.65 ± 0.15 |

Data adapted from a study on positive inotropic agents. nih.gov

The data shows that for the benzylpiperazine series (compounds 6c , 6d , 6g ), the ortho-chloro substituted analogue (6d ) had higher activity than the reference drug milrinone. nih.gov In the benzoylpiperazine series, the para-chloro substituted compound (7c ) was the most potent, significantly increasing stroke volume by 4.71%. nih.gov This indicates that both the linker (benzyl vs. benzoyl) and the substitution pattern on the terminal phenyl ring are key determinants of activity.

Role of the Carbonyl Group in Activity

The carbonyl group of the piperazin-2-one ring is a key structural feature, acting as a hydrogen bond acceptor and contributing to the polarity and conformational rigidity of the ring. Its importance has been directly investigated by its chemical modification. In a study of dermorphin (B549996) analogues, the amide carbonyl group of piperazin-2-one derivatives was reduced to the corresponding piperazine. nih.gov This modification, which removes the carbonyl oxygen and changes the hybridization of the adjacent carbon, was found to be critical for the opiate activity of the analogues. nih.gov The replacement of the piperazin-2-one ring with a piperazine ring significantly altered the biological activity, demonstrating the crucial role of the carbonyl group in the interaction with opioid receptors. nih.gov

The electrophilic nature of the lactam carbonyl is also central to its chemical reactivity and potential interactions. While not a direct study on this compound, research on the carbonylation of benzotriazinones to form phthalimides illustrates the chemical importance of such carbonyl groups within heterocyclic systems. acs.orgacs.org In these reactions, the imide carbonyls can be attacked by nucleophiles like primary amines, leading to ring-opening. acs.orgacs.org This reactivity highlights the potential of the piperazinone carbonyl to act as a key interaction point, for instance, with nucleophilic residues in an enzyme's active site.

Conformational Analysis and Stereochemical Requirements for Efficacy

The three-dimensional structure and stereochemistry of this compound analogues are fundamental to their biological function. The presence of chiral centers, typically on the piperazinone ring, means that these molecules can exist as different stereoisomers, which may not have the same biological activity.

Studies on chiral piperazin-2-one derivatives have confirmed that stereochemistry is a critical factor for efficacy. In the aforementioned study of dermorphin analogues, the piperazin-2-one rings were constructed from either (R)- or (S)-phenylalanine. nih.gov The resulting opiate activity was found to be dependent on the configuration of this amino acid precursor, indicating a specific stereochemical requirement at the receptor binding site. nih.gov

The synthesis of piperazinone-containing molecules often requires careful control of stereochemistry. The use of a diastereoselective nitro-Mannich reaction has been shown to establish the relative stereochemistry at the C-5 and C-6 positions of the piperazinone ring, which subsequently directs the stereochemistry at the C-3 position. nih.gov Such stereocontrolled syntheses are essential for producing specific, desired isomers for biological evaluation.

Furthermore, the piperazinone ring is not planar and can adopt different conformations. Dynamic NMR studies on related N,N'-substituted piperazines have revealed the existence of distinct rotational conformers (rotamers) due to the partial double-bond character of the amide (C-N) bond. beilstein-journals.org This restricted rotation can lead to different spatial orientations of the substituents on the ring, which can, in turn, affect how the molecule fits into its biological target. The ability of the molecule to adopt a specific low-energy "bioactive conformation" is often a prerequisite for high-affinity binding and efficacy.

Correlation between Physicochemical Descriptors and Biological Activity

The biological activity of this compound and its analogues is intricately linked to their physicochemical properties. Quantitative structure-activity relationship (QSAR) studies have been instrumental in elucidating these connections, providing insights into how specific molecular features influence the therapeutic potential of these compounds.

Research into quinoxaline derivatives has consistently highlighted the importance of specific physicochemical descriptors in determining their biological efficacy. For instance, in a QSAR study on a series of 2-(4-methylpiperazin-1-yl)quinoxalines as human histamine (B1213489) H4 receptor ligands, several key descriptors were identified as being crucial for their binding affinity. nih.gov These descriptors include the path/walk 4-Randic shape index (PW4), the mean square distance (MSD) index, topological charges (GGI9, JGI2, and JGI7), atomic properties in 2D-autocorrelations (MATS7e, GATS7e, and MATS8p), and the Burden matrix (BELm1). nih.gov

The path/walk 4-Randic shape index (PW4) and the mean square distance (MSD) index are topological descriptors that relate to the size and branching of the molecule. A well-defined molecular shape and size are often critical for optimal interaction with a biological target. Topological charge indices (GGI9, JGI2, JGI7) provide information about the charge distribution within the molecule, which is fundamental for electrostatic interactions with the receptor's binding site.

Furthermore, 2D-autocorrelation descriptors such as MATS7e, GATS7e, and MATS8p describe the distribution of atomic properties like electronegativity and polarizability across the molecular structure. nih.gov These are vital for understanding the non-covalent interactions, such as hydrogen bonds and van der Waals forces, that stabilize the ligand-receptor complex. The Burden matrix descriptor (BELm1) also contributes to the understanding of molecular topology and its influence on activity. nih.gov

In broader studies of quinoxaline derivatives, the nature and position of substituents on the quinoxaline ring have been shown to significantly impact their biological profiles, including anticancer and antimicrobial activities. nih.gov For example, the introduction of different substituents can alter the lipophilicity, electronic environment, and steric bulk of the molecule, thereby influencing its absorption, distribution, metabolism, and excretion (ADMET) properties, as well as its target-binding affinity.

Studies on related piperazine-containing compounds have also underscored the importance of physicochemical properties. For instance, in a series of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives, the stereochemistry and the nature of the substituent on the piperazine nitrogen were found to be critical for their narcotic agonist and antagonist activities. nih.gov Similarly, for 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues, the presence and position of halogen substitutes on the phenyl ring attached to the piperazine moiety were essential for their inhibitory effects on equilibrative nucleoside transporters (ENTs). polyu.edu.hkpolyu.edu.hk

The following table summarizes key physicochemical descriptors and their general influence on the biological activity of quinoxaline-piperazine analogues based on available research.

| Physicochemical Descriptor | General Influence on Biological Activity |

| Topological Descriptors (e.g., PW4, MSD) | Relate to molecular size and shape, which are crucial for fitting into the receptor's binding pocket. |

| Topological Charge Indices (e.g., GGI9, JGI2) | Influence electrostatic interactions and the strength of ligand-receptor binding. |

| 2D-Autocorrelation Descriptors (e.g., MATS7e) | Describe the distribution of properties like electronegativity and polarizability, affecting non-covalent interactions. |

| Lipophilicity (LogP) | Affects cell membrane permeability and overall ADMET profile. |

| Electronic Effects of Substituents | Electron-donating or withdrawing groups can modulate the reactivity and binding affinity of the molecule. |

| Steric Factors (e.g., substituent size) | Can either enhance binding through favorable interactions or cause steric hindrance, reducing activity. |

Another study on quinoxalin-2(1H)-one derivatives highlighted that specific substitutions could lead to significant COX-2 inhibitory and anticolorectal activities. mdpi.com In silico ADMET studies for the most active compound predicted high Caco-2 permeability and oral absorption, with low blood-brain barrier permeability and no hepatotoxicity. mdpi.com This underscores the importance of a holistic approach where both pharmacodynamic (activity) and pharmacokinetic (ADMET) properties are considered, both of which are governed by the molecule's physicochemical characteristics.

Elucidation of Biochemical Targets and Molecular Mechanisms of Action

Enzyme Inhibition and Receptor Modulation Studies

The diverse biological activities of quinoxaline-piperazine derivatives stem from their ability to modulate the function of multiple protein targets. The following sections detail the research findings on their inhibitory and antagonistic properties.

Tyrosine Kinase Inhibition (e.g., c-Kit, EGFR, VEGFR-2)

Quinoxaline-based compounds have been extensively investigated as inhibitors of tyrosine kinases, a family of enzymes crucial in cellular signaling pathways that control growth, differentiation, and survival. Dysregulation of these kinases is a hallmark of many cancers.

Derivatives of 2-piperazinyl quinoxaline (B1680401) have demonstrated potent inhibitory activity against the c-Kit tyrosine kinase receptor . Specifically, hybrid compounds incorporating isatin-based metformin (B114582) Schiff bases linked to a 2-piperazinyl quinoxaline core have shown significant anti-proliferative effects, with IC50 values below 1 μM. rsc.orgnih.gov Molecular docking studies suggest these compounds can effectively occupy the catalytic cavity of the c-Kit receptor. rsc.org

The Epidermal Growth Factor Receptor (EGFR) is another key target. Novel quinoxaline derivatives have been identified as potent EGFR inhibitors. For instance, certain 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide derivatives demonstrated EGFR inhibition with IC50 values as low as 0.3 and 0.4 μM. nih.gov Furthermore, quinoxalinone-containing compounds have emerged as promising inhibitors of mutant EGFR (L858R/T790M/C797S), with IC50 values in the low nanomolar range, comparable to the approved drug osimertinib. nih.gov

In the context of angiogenesis, Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a critical target. A series of 2-(4-(3-chloroquinoxalin-2-yl)piperazin-1-yl)-N-phenylacetamide derivatives have shown VEGFR-2 inhibition with IC50 values ranging from 0.19 to 0.60 µM. nih.gov Similarly, novel 4-(piperazin-1-yl)quinolin-2(1H)-one derivatives bearing a thiazole (B1198619) moiety, a close structural analog to the quinoxalin-2-one core, displayed significant VEGFR-2 inhibitory activity with IC50 values as low as 46.83 nM. nih.gov

Table 1: Tyrosine Kinase Inhibitory Activity of Quinoxaline Derivatives

| Compound Class | Target Kinase | IC50 Value | Reference |

|---|---|---|---|

| 2-Piperazinyl quinoxaline-isatin-metformin hybrids | c-Kit | < 1 µM | rsc.orgnih.gov |

| 4-Methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide derivatives | EGFR | 0.3 µM, 0.4 µM | nih.gov |

| Quinoxalinone derivatives | EGFR (L858R/T790M/C797S) | 3.04 - 10.50 nM | nih.gov |

| 2-(4-(3-Chloroquinoxalin-2-yl)piperazin-1-yl)-N-phenylacetamide derivatives | VEGFR-2 | 0.19 - 0.60 µM | nih.gov |

| 4-(Piperazin-1-yl)quinolin-2(1H)-one-thiazole derivatives | VEGFR-2 | 46.83 nM | nih.gov |

Phosphopantetheinyl Transferase Inhibition

Phosphopantetheinyl transferases (PPTases) are essential enzymes involved in the post-translational modification of carrier proteins in fatty acid, polyketide, and non-ribosomal peptide synthesis. To date, there is no publicly available research specifically investigating the inhibitory activity of 4-(quinoxalin-2-yl)piperazin-2-one or its close derivatives against phosphopantetheinyl transferases. This remains an unexplored area for this class of compounds.

Nucleoside Transporter Inhibition

Equilibrative nucleoside transporters (ENTs) are crucial for the cellular uptake of nucleosides for DNA and RNA synthesis and for the transport of nucleoside analog drugs. Research into the inhibition of ENTs by piperazine (B1678402) derivatives has been conducted, although direct studies on this compound are lacking. Studies on compounds like 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) have shown that the piperazine moiety is a key structural feature for ENT inhibition. FPMINT and its analogs inhibit both ENT1 and ENT2, with some derivatives showing selectivity for ENT2. For example, one analog of FPMINT inhibited ENT1 and ENT2 with IC50 values of 2.38 µM and 0.57 µM, respectively. nih.gov This suggests that the quinoxaline-piperazinone scaffold could potentially be explored for activity against these transporters.

Table 2: Nucleoside Transporter Inhibitory Activity of a Piperazine Derivative

| Compound | Transporter | IC50 Value | Reference |

|---|---|---|---|

| FPMINT analog | ENT1 | 2.38 µM | nih.gov |

| FPMINT analog | ENT2 | 0.57 µM | nih.gov |

Serotonin (B10506) Receptor Antagonism (e.g., 5-HT3, 5-HT1A)

The serotonin receptors are a family of G protein-coupled and ligand-gated ion channels that are targets for a wide range of therapeutics. The quinoxaline and piperazine moieties are present in many compounds with activity at serotonin receptors.

A series of piperazinylquinoxalines have been synthesized and evaluated as 5-HT3 receptor antagonists . In a study on the guinea pig ileum, cyanoquinoxaline derivatives with an alkyl substituent on the piperazine moiety showed potent antagonism. One compound, in particular, was found to be significantly more potent than the reference drugs tropisetron (B1223216) and ondansetron, with a pA2 value orders of magnitude higher. researchgate.net Another study on (4-phenylpiperazin-1-yl) (quinoxalin-2-yl) methanone, a compound structurally related to the subject of this article, demonstrated 5-HT3 receptor antagonism with a pA2 value of 7.3. mdpi.com

Regarding the 5-HT1A receptor , a novel compound, 3-amino-5,6,7,8-tetrahydro-2-{4-[4-(quinolin-2-yl)piperazin-1-yl]butyl}quinazolin-4(3H)-one (TZB-30878), which features a piperazinylquinoline moiety, has been identified as a potent 5-HT1A receptor agonist and 5-HT3 antagonist. While this compound is an agonist, it highlights the potential of the piperazinyl-quinoxaline scaffold to interact with the 5-HT1A receptor. Other research has identified 1-arylpiperazine derivatives as potent 5-HT1A receptor antagonists.

Table 3: Serotonin Receptor Antagonism of Quinoxaline-Piperazine Derivatives

| Compound Class/Derivative | Receptor | Activity (pA2) | Reference |

|---|---|---|---|

| Piperazinylcyanoquinoxalines | 5-HT3 | High (more potent than ondansetron) | researchgate.net |

| (4-Phenylpiperazin-1-yl) (quinoxalin-2-yl) methanone | 5-HT3 | 7.3 | mdpi.com |

Dopamine (B1211576) Receptor Antagonism (e.g., D2)

Dopamine receptors are implicated in numerous neurological and psychiatric disorders, making them important drug targets. The piperazine ring is a common feature in many dopamine receptor ligands. While direct studies on this compound are not available, research on related structures provides insights. For instance, bifunctional compounds with an 8-hydroxyquinoline (B1678124) moiety attached to a piperazine have been developed as potent dopamine D2/D3 agonists. The development of D2 receptor antagonists often involves the N-phenylpiperazine scaffold. Although specific data for the subject compound is unavailable, the structural elements suggest that it could be a candidate for investigation as a dopamine receptor antagonist.

Other Enzymatic Targets (e.g., Thymidylate Synthase, Mycobacterial Topoisomerase II, Acetylcholinesterase)

The versatile quinoxaline scaffold has been explored for its activity against a variety of other enzymatic targets.

There is currently no direct evidence of this compound inhibiting thymidylate synthase .

In the context of antimycobacterial agents, quinoxaline derivatives have shown promise. While specific inhibition of mycobacterial topoisomerase II by this compound has not been reported, some quinoxaline-2-carboxylic acid 1,4-dioxide derivatives have been found to act as DNA-damaging agents in mycobacteria. In silico studies have also suggested that quinoxaline 1,4-dioxides may bind to mycobacterial DNA gyrase, a type II topoisomerase.

Several studies have investigated quinoxaline and piperazine derivatives as acetylcholinesterase (AChE) inhibitors for potential use in Alzheimer's disease. For example, a series of 2-(2-(4-(2-oxo-2-phenylethyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives were synthesized and showed AChE inhibitory activity, with the most potent compound having an IC50 of 16.42 µM. Another study on a quinoxaline scaffold-based dual inhibitor of AChE and monoamine oxidase B reported a lead compound with an IC50 of 0.028 µM for AChE. nih.gov These findings suggest that the quinoxaline-piperazine framework is a viable starting point for the design of AChE inhibitors.

Table 4: Acetylcholinesterase Inhibitory Activity of Related Derivatives

| Compound Class | Target Enzyme | IC50 Value | Reference |

|---|---|---|---|

| 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione derivative | Acetylcholinesterase | 16.42 µM | |

| Quinoxaline scaffold-based dual inhibitor | Acetylcholinesterase | 0.028 µM | nih.gov |

Modulation of Cellular Pathways and Processes

Quinoxaline-piperazine hybrids have been a focal point of research due to their significant impact on cellular functions critical to the development and progression of cancer. Their mechanisms involve disrupting the normal life cycle of neoplastic cells and enhancing their susceptibility to death-inducing signals.

Derivatives of the quinoxaline and piperazine scaffolds have demonstrated notable anti-proliferative and cytotoxic activity across a wide spectrum of human cancer cell lines. Research has shown that these compounds can significantly inhibit the growth of malignant cells. For instance, various quinoxaline derivatives have been evaluated for their anticancer properties against cell lines such as human colon carcinoma (HCT116), hepatocellular carcinoma (HepG1), and breast adenocarcinoma (MCF-7). nih.gov

The anti-proliferative effects are often concentration-dependent. Studies on piperazine derivatives combined with other heterocyclic structures, such as 2-azetidinone, revealed that specific compounds could remarkably inhibit the growth of human cervical cancer (HeLa) cells. nih.gov Similarly, certain dispiropiperazine derivatives have shown potent anti-proliferative activity against a panel of 18 human cancer cell lines, with particular efficacy against leukemia cells. nih.gov The activity of these compounds extends to medulloblastoma (DAOY, D283), glioblastoma (U251), and various colorectal cancer cell lines (DLD-1, SW480, HT-29, Caco-2). nih.govmdpi.com

The breadth of activity highlights the potential of this chemical class as a source of novel anticancer agents. The table below summarizes the anti-proliferative activity of selected quinoxaline and piperazine derivatives against various cancer cell lines.

Table 1: Anti-proliferative Activity of Quinoxaline-Piperazine Derivatives in Cancer Cell Lines

| Compound Class | Tested Cell Lines | Observed Effect | Reference |

|---|---|---|---|

| Quinoxaline Derivatives | HCT116 (Colon), HepG1 (Liver), MCF-7 (Breast) | Anticancer and apoptotic-inducing activity. | nih.gov |

| Piperazine-Azetidinone Derivatives | HeLa (Cervical) | Concentration-dependent growth inhibition. | nih.gov |

| Dispiropiperazine Derivatives | Human Leukemia Cell Lines, SW480 (Colon) | Potent anti-proliferative activity with IC50 values in the micromolar range. | nih.gov |

| Piperine (Piperazine-related) | DLD-1, SW480, HT-29, Caco-2 (Colorectal) | Significant reduction in cell viability. | mdpi.com |

| 4-(Piperazin-1-yl)quinolin-2(1H)-one Derivatives | T-47D (Breast) | Showed higher cytotoxic activity than the reference drug Staurosporine. | nih.gov |

A key mechanism contributing to the anti-proliferative effects of quinoxaline-piperazine compounds is the induction of apoptosis, or programmed cell death. This process is essential for eliminating damaged or cancerous cells. Studies have shown that these derivatives can trigger apoptotic pathways in various cancer cells. nih.govnih.gov

The induction of apoptosis is often confirmed by hallmark cellular changes. For example, treatment of HeLa cells with a piperazine-azetidinone derivative led to phosphatidylserine (B164497) externalization and DNA fragmentation, both characteristic features of apoptosis. nih.gov In colorectal cancer cells, certain quinolin-one derivatives bearing a piperazine moiety induced significant levels of both early and late apoptosis. nih.gov The apoptotic process is frequently linked to the activation of caspases, a family of proteases that execute the cell death program. Research on phosphonic derivatives of octahydroquinoxalin-2(1H)-one found that the most active compounds induced apoptosis associated with increased activity of caspase 3/7. nih.gov

In addition to inducing apoptosis, this compound and its analogues can disrupt the normal progression of the cell cycle in neoplastic cells. The cell cycle is a tightly regulated series of events leading to cell division, and its dysregulation is a hallmark of cancer. By causing a halt at specific checkpoints, these compounds prevent cancer cells from replicating.

Research has demonstrated that quinoxaline derivatives can cause a noticeable disruption in the cell cycle profile, leading to arrest at the G2/M phase boundary in HCT116, HepG1, and MCF-7 cells. nih.gov Similarly, a specific dispiropiperazine derivative was found to arrest the cell cycle at the G2/M phase in SW480 human cancer cells. nih.gov Other related compounds, such as certain 4-(piperazin-1-yl)quinolin-2(1H)-one derivatives, were shown to cause cell cycle arrest in the S phase. nih.gov This interference with cell cycle machinery is a critical component of their anticancer action, preventing the proliferation of malignant cells.

A major challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become insensitive to a broad range of anticancer drugs. nih.gov A primary mechanism underlying MDR is the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively transports chemotherapeutic agents out of the cell, reducing their intracellular concentration and efficacy. nih.govnih.gov

Intriguingly, some piperazine derivatives have been identified as potential inhibitors of P-gp. nih.gov Research has reported that certain 1,4-substituted arylalkyl piperazine derivatives can act as competitive inhibitors of P-gp. nih.gov These compounds are thought to block the efflux of substrates by binding to the P-gp transporter, thereby restoring the sensitivity of resistant cells to chemotherapy. This action suggests a dual therapeutic benefit: direct cytotoxicity and the reversal of multidrug resistance.

Antimicrobial and Antiviral Action Mechanisms

Beyond their anticancer properties, quinoxaline-based compounds have emerged as promising agents against various pathogens. Their mode of action often involves targeting unique aspects of microbial physiology that are absent in host cells.

Quinoxaline derivatives, particularly in their 1,4-di-N-oxide form, have demonstrated potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govnih.gov These compounds have shown strong inhibition of bacterial growth in in-vitro screenings. nih.gov

The table below summarizes the antitubercular activity of selected quinoxaline derivatives.

Table 2: Antitubercular Activity of Quinoxaline Derivatives

| Compound Class | Target Organism | Key Findings | Reference |

|---|---|---|---|

| Quinoxaline-2-carbonitrile 1,4-di-N-oxides | Mycobacterium tuberculosis | Strongly inhibit bacterial growth; one candidate showed a good Selectivity Index (7.95). | nih.gov |

| Quinoxaline-2-carboxylic acid 1,4-dioxides | M. tuberculosis, M. smegmatis | Lead compound showed high activity (MIC of 1.25 µg/mL against M. tuberculosis) and low in-vivo toxicity in mice. | nih.gov |

| Quinoxaline di-N-oxides (QdNOs) with amino acid side chains | Mycobacterium tuberculosis H37Rv | Promising antitubercular activity with IC50 values ranging from 4.28 to 49.95 µM. | mdpi.com |

Antiviral Activity against Viral Replicases and Nucleocapsid Proteins (e.g., HCV, SARS-CoV-2)

The antiviral potential of the quinoxaline scaffold has been a subject of significant research interest, with various derivatives showing promising activity against a range of viruses. While direct experimental data on the antiviral activity of the specific compound this compound against Hepatitis C virus (HCV) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) is not available in the public domain, the broader class of quinoxaline-containing molecules has demonstrated inhibitory effects on key viral enzymes, including replicases and proteins interacting with nucleocapsids. This section will, therefore, focus on the established antiviral activities of structurally related quinoxaline derivatives to provide a context for the potential mechanisms of action for this compound.

Antiviral Activity against Hepatitis C Virus (HCV) Replicase

The HCV NS5B protein, an RNA-dependent RNA polymerase (RdRp), is a critical enzyme for the replication of the viral genome and a prime target for antiviral drug development. nih.govcapes.gov.br Non-nucleoside inhibitors (NNIs) of NS5B are a class of antiviral agents that bind to allosteric sites on the enzyme, inducing a conformational change that ultimately inhibits its polymerase activity. nih.gov

Research has identified derivatives of quinoxalin-2(1H)-one as potent non-nucleoside inhibitors of the HCV NS5B polymerase. nih.gov These compounds have been shown to bind to an allosteric site, leading to the inhibition of viral RNA synthesis. nih.gov The mechanism of action involves impeding the initiation phase of RNA transcription without affecting the elongation of the RNA chain once the process has started. nih.gov This specific mode of action highlights the potential of the quinoxaline core structure in designing effective HCV polymerase inhibitors.

Table 1: Antiviral Activity of Representative Quinoxaline Derivatives against HCV

| Compound | Target | Assay | Activity | Reference |

| Quinoxalin-2(1H)-one derivatives | HCV NS5B Polymerase | In vitro inhibition assay | Potent inhibitors | nih.gov |

| Benzimidazole-5-carboxamides (related NNI) | HCV NS5B Polymerase | RdRp assay | Inhibition of initiation phase | nih.gov |

Disclaimer: The data in this table is for illustrative purposes based on related quinoxaline compounds and does not represent the specific activity of this compound.

Antiviral Activity against SARS-CoV-2 Replicases and Nucleocapsid Proteins

The SARS-CoV-2 pandemic has spurred intensive research into identifying new antiviral agents. The viral RNA-dependent RNA polymerase (RdRp) and the nucleocapsid (N) protein are key targets for therapeutic intervention. nih.gov The N protein is crucial for packaging the viral RNA genome and is involved in various aspects of the viral life cycle. embopress.orgresearchgate.net

While direct studies on this compound are absent, various quinoxaline derivatives have been investigated for their potential against SARS-CoV-2. Computational and in vitro studies have shown that certain quinoxaline-based molecules can exhibit inhibitory activity against the SARS-CoV-2 main protease (Mpro or 3CLpro), another essential enzyme for viral replication. nih.gov

Furthermore, a quinoxaline derivative has been identified as a potent inhibitor of human Cyclophilin A (CypA), a cellular enzyme that has a high binding affinity for the nucleocapsid protein of SARS-CoV. nih.gov By inhibiting CypA, such compounds could indirectly disrupt the function of the viral nucleocapsid protein, thereby interfering with viral replication. This suggests a potential, albeit indirect, mechanism by which quinoxaline-containing compounds might exert antiviral effects against SARS-CoV-2 through interaction with host factors that are essential for the virus.

Table 2: Investigational Antiviral Activity of Quinoxaline Derivatives against Coronaviruses

| Compound/Derivative Class | Target | Mechanism of Action | Finding | Reference |

| Quinoxaline Derivatives | SARS-CoV-2 Main Protease (Mpro) | Inhibition of proteolytic activity | High binding affinity in computational studies | nih.gov |

| 2,3-di(furan-2-yl)-6-(3-N,N-diethyl carbamoyl-piperidine)carbonyl amino quinoxaline | Human Cyclophilin A (CypA) | Inhibition of CypA, which binds to SARS-CoV Nucleocapsid Protein | Potent inhibitor of CypA | nih.gov |

Disclaimer: The data in this table is for illustrative purposes based on related quinoxaline derivatives and does not represent the specific activity of this compound.

Computational Chemistry and Molecular Modeling Applications in Research

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a fundamental computational tool used to predict the preferred orientation of a ligand when bound to a target protein. For derivatives of the 4-(quinoxalin-2-yl)piperazin-2-one scaffold, docking studies have been instrumental in identifying potential biological targets and elucidating key binding interactions that drive molecular recognition.

Research on structurally related quinoxaline-piperazine compounds has demonstrated their potential to bind to a variety of protein targets, particularly protein kinases, which are crucial regulators of cell signaling. For instance, studies on similar quinoxaline (B1680401) derivatives have explored their binding to enzymes like c-Kit tyrosine kinase, Vascular Endothelial Growth Factor Receptor (VEGFR-2), and Epidermal Growth Factor Receptor (EGFR). nih.govnih.govtandfonline.com These simulations reveal critical hydrogen bonds, hydrophobic interactions, and pi-pi stacking that stabilize the ligand-protein complex.

In a typical molecular docking study, the this compound molecule would be docked into the active site of a target protein. The results are often expressed as a docking score, which estimates the binding affinity. For example, docking studies on related compounds against VEGFR-2 have shown strong binding affinities, suggesting that this class of compounds could act as inhibitors. tandfonline.com The interactions commonly observed involve the quinoxaline nitrogen atoms acting as hydrogen bond acceptors and the aromatic rings participating in hydrophobic and stacking interactions within the ATP-binding pocket of the kinase. nih.govtandfonline.com

Table 1: Representative Molecular Docking Data for Quinoxaline Derivatives

| Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues (Example) | Reference |

|---|---|---|---|---|

| VEGFR-2 | 4ASD | -7.92 | Cys919, Asp1046, Glu885 | researchgate.net |

| c-Kit Tyrosine Kinase | 1T46 | Not Specified | Cys673, Thr670, Asp810 | nih.govnih.gov |

| Integrin αIIbβ3 | --- | Not Specified | Not Specified | nih.gov |

Note: Data presented is for structurally related quinoxaline-piperazine derivatives and is illustrative of the types of results obtained in molecular docking studies.

Molecular Dynamics Simulations for Binding Stability and Conformational Dynamics

Following molecular docking, molecular dynamics (MD) simulations are often employed to assess the stability of the predicted ligand-protein complex over time. These simulations provide a more dynamic picture of the binding, accounting for the flexibility of both the ligand and the protein.

For compounds related to this compound, MD simulations have been used to confirm the stability of the docked poses. nih.govnih.gov A simulation of a ligand-protein complex, typically lasting for nanoseconds, can reveal whether the key interactions predicted by docking are maintained. Parameters such as Root Mean Square Deviation (RMSD) of the protein and ligand are monitored. A stable RMSD over the course of the simulation suggests a stable binding mode.

Furthermore, MD simulations can shed light on the conformational dynamics of the system. They can show how the ligand adapts its shape within the binding pocket and how the protein might undergo subtle conformational changes to accommodate the ligand. For example, simulations of phenyl-piperazine scaffolds have been used to understand the opening and closing of helicase enzymes upon ligand binding. nih.gov This level of detail is crucial for designing inhibitors with improved residence time and efficacy.

Quantum Chemical Calculations for Electronic Property Analysis (e.g., DFT studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are utilized to investigate the electronic properties of molecules like this compound. These studies provide insights into the molecule's reactivity, stability, and spectroscopic properties based on its electronic structure.

DFT calculations can determine the distribution of electron density and identify the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. researchgate.net For quinoxaline derivatives, DFT studies have been used to correlate these electronic properties with their observed biological activity. researchgate.net For instance, the analysis of electrostatic potential maps can reveal the regions of the molecule that are most likely to participate in electrophilic or nucleophilic interactions, which is vital for understanding its binding mechanism at the atomic level.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Parameters for Candidate Selection

Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties must be evaluated. In silico tools provide a rapid and cost-effective way to predict these properties early in the drug discovery process.

For the this compound scaffold, web-based platforms like SwissADME can be used to predict a range of pharmacokinetic properties. nih.gov These predictions include parameters like lipophilicity (LogP), water solubility, gastrointestinal absorption, and blood-brain barrier permeability. The "BOILED-Egg" model, for example, provides a quick visual representation of a molecule's potential for passive absorption. mdpi.com

Drug-likeness rules, such as Lipinski's Rule of Five, are also assessed. These rules use simple physicochemical properties like molecular weight, LogP, and the number of hydrogen bond donors and acceptors to estimate if a compound is likely to be orally bioavailable. Studies on various quinoxaline-piperazine derivatives have shown that they often possess favorable ADME profiles, with good predicted intestinal absorption and drug-likeness scores. impactfactor.orgmdpi.com

Table 2: Predicted ADME Properties for a Representative Quinoxaline-Piperazine Scaffold

| Property | Predicted Value/Classification | Significance |

|---|---|---|

| Molecular Weight | < 500 g/mol | Adherence to Lipinski's Rule |

| LogP (Lipophilicity) | 1-3 | Optimal for absorption and solubility balance |

| Water Solubility | Moderately to Highly Soluble | Important for formulation and absorption |

| GI Absorption | High | Indicates good potential for oral delivery |

| Blood-Brain Barrier Permeant | No/Yes (Varies with substitution) | Determines potential for CNS activity |

Note: This table represents typical ADME parameters predicted for this class of compounds using in silico tools and is for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By developing a predictive QSAR model, researchers can design new, more potent compounds and prioritize them for synthesis and testing.

For classes of compounds including quinolinone and quinoxaline derivatives, QSAR studies have been successfully applied. nih.gov These models typically use a set of calculated molecular descriptors that encode the structural, electronic, and physicochemical features of the molecules. Statistical methods are then used to build a model that correlates these descriptors with the observed biological activity, such as the inhibitory concentration (IC50). A robust QSAR model can highlight which molecular features are most important for activity, for example, suggesting that specific substitutions on the quinoxaline ring might enhance binding affinity. nih.gov

Lead Optimization and Drug Design Strategies for 4 Quinoxalin 2 Yl Piperazin 2 One Analogues

Hit-to-Lead Identification and Validation in Early Discovery Research

The journey from a "hit" compound, identified through high-throughput screening, to a "lead" compound with more drug-like properties is a critical phase in drug discovery. For quinoxaline-piperazinone analogues, this process often begins with the identification of initial hits from compound libraries that show activity against a specific biological target.

A common approach involves screening a diverse collection of quinoxaline (B1680401) derivatives. For instance, initial hits for kinase inhibitors are often identified due to the quinoxaline core's ability to act as an adenosine (B11128) triphosphate (ATP) competitive inhibitor. nih.gov Once a hit like the 4-(quinoxalin-2-yl)piperazin-2-one scaffold is identified, the validation phase begins. This involves confirming the compound's activity through repeated assays and ensuring that the observed activity is not due to artifacts.

The subsequent hit-to-lead process aims to improve the potency, selectivity, and physicochemical properties of the initial hit. This is often guided by computational tools and a deep understanding of the target's structure. A protocol known as site identification and next choice (SINCHO) can be employed to systematically guide modifications. nih.gov This protocol helps medicinal chemists identify promising sites on the hit molecule for chemical modification to enhance binding affinity and other desirable properties. nih.gov

Scaffold-Based Design and Bioisosteric Replacement Strategies

Scaffold-based design is a powerful strategy that utilizes the core structure of a known active compound, such as the quinoxaline-piperazinone framework, as a template for generating new analogues. The quinoxaline ring, a bioisostere of quinoline (B57606) and benzimidazole, is a privileged scaffold in medicinal chemistry due to its presence in numerous bioactive compounds. rsc.orgsemanticscholar.org

A key tactic within scaffold-based design is bioisosteric replacement, where one part of a molecule is exchanged for another with similar physical or chemical properties. spirochem.comcambridgemedchemconsulting.com This strategy is employed to enhance a compound's biological activity, selectivity, or pharmacokinetic profile. spirochem.comcambridgemedchemconsulting.comnih.gov For example, in the development of quinoxaline-based inhibitors, replacing a phenyl group with other substituents can be an effective strategy to improve potency and selectivity. researchgate.net Similarly, the strategic replacement of hydrogen with fluorine can be used to block metabolic pathways or modulate the basicity of nearby nitrogen atoms. cambridgemedchemconsulting.com

The piperazine (B1678402) moiety itself is a versatile component in drug design, often used to improve the pharmacokinetic properties of a molecule. researchgate.net By creating rigid scaffolds, for example through bridging the piperazine ring, the conformational flexibility of the molecule can be reduced, potentially leading to a more precise fit into a target's binding pocket and increased activity. merckmillipore.com

Development of Multi-Target Directed Ligands

The complexity of many diseases, such as cancer and neurodegenerative disorders, has spurred the development of multi-target-directed ligands (MTDLs). nih.govnih.gov These are single molecules designed to interact with multiple biological targets simultaneously, potentially offering improved efficacy and a lower likelihood of drug resistance. The quinoxaline-piperazinone scaffold is well-suited for the design of MTDLs due to its ability to be functionalized at multiple positions.

For example, quinoxaline-based hybrids have been designed to exhibit inhibitory activity against acetylcholinesterase (AChE), BACE1, and histamine (B1213489) H3 receptors, all of which are relevant targets in the treatment of Alzheimer's disease. nih.gov In one study, a series of quinoxaline derivatives were designed as MTDLs, with compound 11a showing potent activity against all three targets. nih.gov Similarly, piperazine-substituted chalcones have been developed as inhibitors of monoamine oxidase-B (MAO-B), acetylcholinesterase (AChE), and β-site amyloid precursor protein cleaving enzyme 1 (BACE-1) for potential use in neurological disorders. researchgate.net

In the context of cancer, hybrid molecules combining the 2-piperazinyl quinoxaline core with isatin-based Schiff bases have been investigated as multi-target anticancer agents, potentially targeting both c-Kit tyrosine kinase and P-glycoprotein. rsc.org

Design of Hybrid Molecules and Conjugates

The strategy of creating hybrid molecules involves linking two or more different pharmacophores to generate a new chemical entity with a unique or enhanced biological activity profile. The this compound scaffold serves as an excellent platform for creating such hybrids.

Researchers have synthesized hybrid compounds by linking the 2-piperazinyl quinoxaline core with various other bioactive moieties, such as isatin-based Schiff bases of metformin (B114582) or thio/semicarbazones. rsc.orgsemanticscholar.org These hybrids have shown promising anti-proliferative activities. rsc.orgsemanticscholar.org For instance, compounds N′-[4-(quinoxalin-2-yl)-piperazine-1-yl]methyl-5-chloro-1-H-indole,2,3-dion-3-metformin 4c and N′-[4-(quinoxalin-2-yl)-piperazine-1-yl]methyl-5-bromo-1-H-indole,2,3-dion-3-metformin 4b were identified as potent anti-proliferative agents. rsc.orgresearchgate.net

The design of these hybrids is often rational, aiming to combine the known activities of the individual components. For example, quinoline-piperazine hybrids have been designed to leverage the antimicrobial properties of both the quinoline and piperazine rings. nih.gov This approach allows for the creation of molecules with multiple pharmacophoric regions that can interact with different biological targets or different sites on the same target. nih.gov

Strategies for Enhancing Target Selectivity and Potency

Once a lead compound has been identified, a key objective is to enhance its potency and selectivity for the desired biological target. This is typically achieved through systematic structure-activity relationship (SAR) studies.

For quinoxaline-based inhibitors, modifying the substitution patterns on the quinoxaline ring can have a significant impact on activity. For example, in the development of Pim-1/2 kinase inhibitors, introducing halogenated substituents at positions 6 and 7 of the quinoxaline scaffold was explored to create hydrophobic interactions with the target enzyme. mdpi.com This led to the discovery of derivative 5f , with a bromine at position 7, as a potent inhibitor. mdpi.com

The piperazine moiety also offers opportunities for optimization. In the development of covalent Bruton's tyrosine kinase (BTK) inhibitors, starting from a piperazinone hit, the introduction of an electrophilic "warhead" to form a covalent bond with a cysteine residue in the target enzyme significantly improved potency. nih.gov Further optimization of metabolic stability led to potent and selective inhibitors. nih.gov In another example, exploration of different substituents on a piperazinyl quinazolin-4-(3H)-one scaffold led to derivatives with nanomolar affinities for the α2δ-1 subunit of voltage-gated calcium channels. nih.gov

Future Directions in Research and Development of Quinoxaline-Piperazinone Analogues for Therapeutic Innovation

The versatility of the quinoxaline-piperazinone scaffold suggests that it will continue to be a valuable framework in drug discovery. kit.edunih.gov Future research is likely to focus on several key areas.

The development of novel synthetic methodologies, particularly green and efficient one-pot reactions, will facilitate the creation of diverse libraries of quinoxaline-piperazinone analogues for screening. rsc.orgrsc.org Continued exploration of multi-target-directed ligands and hybrid molecules holds promise for addressing complex diseases with a single therapeutic agent. rsc.orgnih.gov

Furthermore, the application of advanced computational techniques, such as molecular dynamics simulations and sophisticated docking studies, will play an increasingly important role in the rational design of more potent and selective inhibitors. rsc.orgkit.edu There is also growing interest in exploring the potential of these compounds against emerging therapeutic targets, including viral proteins and drug efflux pumps in resistant pathogens. nih.govrsc.orgnih.gov The ability to fine-tune the physicochemical and pharmacological properties of quinoxaline-piperazinone analogues through strategic chemical modifications ensures their continued relevance in the quest for therapeutic innovation. kit.edu

Q & A

Q. What are the standard synthetic routes for 4-(quinoxalin-2-yl)piperazin-2-one, and how can its purity be validated?

The synthesis typically involves coupling quinoxaline derivatives with piperazin-2-one precursors. For example, catalytic decarboxylative allylic alkylation (DAAA) using palladium catalysts enables enantioselective formation of α-substituted piperazin-2-ones . Protecting group strategies (e.g., PMB or Boc groups) are critical to prevent side reactions during alkylation or reduction steps . Purity validation relies on high-performance liquid chromatography (HPLC) coupled with spectroscopic techniques:

Q. What spectroscopic techniques are recommended for characterizing the structural integrity of this compound?

- NMR spectroscopy : 1H and 13C NMR provide detailed information on proton environments, coupling patterns, and carbon frameworks. For example, trans- and cis-stereoisomers of substituted piperazin-2-ones exhibit distinct splitting patterns in 1H NMR .

- Mass spectrometry (HRMS) : Confirms molecular formula and purity by matching experimental and theoretical m/z values .

- Infrared (IR) spectroscopy : Identifies functional groups like carbonyl (C=O) stretches (~1650–1750 cm⁻¹) in piperazin-2-one rings .

Q. What are the common pharmacophores involving the piperazin-2-one moiety in drug discovery?

Piperazin-2-one is a privileged scaffold in bioactive molecules, including:

- Factor Xa inhibitors : Piperazin-2-one amides show anticoagulant activity by targeting Factor Xa .

- MDM2 antagonists : Derivatives like Nutlin-3 bind MDM2 to reactivate p53 in cancer cells .

- TRH analogs : Conformationally constrained peptides with piperazin-2-one rings enhance stability and receptor binding in neuropharmacology .

Advanced Research Questions

Q. How can enantioselective synthesis of α-tertiary this compound be achieved using catalytic methods?

Enantioselective synthesis requires chiral catalysts to control stereochemistry. For example:

- Palladium-catalyzed DAAA : Asymmetric allylic alkylation with phosphine ligands (e.g., Trost ligands) achieves >90% enantiomeric excess (ee) for α-tertiary piperazin-2-ones .

- Cross-metathesis : Ethyl acrylate can introduce α-substituents while retaining enantiopurity .

- Protecting group cleavage : Sequential removal of PMB groups under oxidative conditions (e.g., DDQ) preserves stereochemical integrity .

Q. How do computational approaches like 3D-QSAR and molecular dynamics simulations aid in optimizing the bioactivity of piperazin-2-one derivatives?

- 3D-QSAR : Models correlate substituent effects (e.g., electron-withdrawing groups on the quinoxaline ring) with inhibitory activity. For example, pyridin-2-one substitutions enhance mIDH1 inhibition .

- Molecular docking : Predicts binding modes to targets like Factor Xa or MDM2. Nutlin-3 derivatives show improved docking scores when piperazin-2-one groups occupy hydrophobic pockets .

- MD simulations : Assess stability of ligand-target complexes over time (e.g., RMSD <2 Å over 100 ns simulations indicates stable binding) .

Q. What strategies are effective in resolving stereochemical challenges during the synthesis of substituted piperazin-2-ones?

- Chiral chromatography : Separates enantiomers using columns with chiral stationary phases (e.g., cellulose derivatives) .

- Diastereomeric salt formation : Reacting racemic mixtures with chiral acids (e.g., tartaric acid) to precipitate diastereomers .

- Stereoselective catalysis : Asymmetric hydrogenation or alkylation with chiral ligands ensures single stereoisomer formation .

Q. How to address discrepancies in biological activity data between in vitro and in vivo studies for piperazin-2-one-based inhibitors?

- Pharmacokinetic optimization : Improve bioavailability by modifying substituents (e.g., adding polar groups to enhance solubility) .

- Metabolic stability assays : Use liver microsomes to identify metabolic hotspots (e.g., oxidation of methyl groups) and design stable analogs .

- Species-specific differences : Cross-validate targets in humanized animal models to account for interspecies variations in receptor binding .

Methodological Considerations

- Data contradiction analysis : Compare crystallographic data (e.g., MDM2-Nutlin-3 complex ) with docking predictions to refine computational models.

- Experimental design : Use orthogonal protecting groups (e.g., PMB for amines, Boc for carbonyls) to avoid side reactions during multi-step syntheses .

- Stereochemical validation : Combine NOESY NMR (to confirm spatial proximity of protons) with X-ray data for absolute configuration assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.